1-Chloromethylfluoranthene
Overview
Description
1-Chloromethylfluoranthene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a fluoranthene core with a chloromethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloromethylfluoranthene can be synthesized through several methods. One common approach involves the chloromethylation of fluoranthene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloromethylfluoranthene undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a methylfluoranthene derivative.
Substitution: The chloromethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution, and alkyl halides for alkyl substitution.
Major Products Formed:
Oxidation: Fluoranthene-1-carboxylic acid.
Reduction: 1-Methylfluoranthene.
Substitution: 1-Hydroxymethylfluoranthene, 1-Aminomethylfluoranthene, and various alkylfluoranthenes.
Scientific Research Applications
1-Chloromethylfluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a fluorescent probe for imaging and diagnostic purposes.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-Chloromethylfluoranthene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins and DNA. This interaction can affect cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1-Methylfluoranthene: Similar structure but lacks the chlorine atom.
1-Hydroxymethylfluoranthene: Contains a hydroxyl group instead of a chlorine atom.
1-Aminomethylfluoranthene: Contains an amino group instead of a chlorine atom.
Uniqueness: 1-Chloromethylfluoranthene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-(chloromethyl)fluoranthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJBTHZWYOIYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145813 | |
Record name | Fluoranthene, 1-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103395-25-1 | |
Record name | Fluoranthene, 1-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103395251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthene, 1-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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